molecular formula C18H13N3Na2O8S2 B12414261 disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

Cat. No.: B12414261
M. Wt: 509.4 g/mol
InChI Key: WXLFIFHRGFOVCD-UHFFFAOYSA-L
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Description

Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is an organic sodium salt. It is the disodium salt of 5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid. This compound is known for its vibrant color and is commonly used as a dye in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate involves several steps. The starting material is typically 2,7-naphthalenedisulfonic acid. The synthesis proceeds through the following steps:

    Acetylation: The 2,7-naphthalenedisulfonic acid is acetylated to introduce the acetamido group at the 5-position.

    Diazotization: The compound is then subjected to diazotization to introduce the diazenyl group at the 3-position.

    Coupling Reaction: The diazonium salt formed in the previous step is coupled with a phenol derivative to introduce the hydroxy and phenyl groups at the 4 and 3 positions, respectively.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for high yield and purity. The process involves:

    Large-scale acetylation: Using acetic anhydride and a catalyst to ensure complete acetylation.

    Efficient diazotization: Using sodium nitrite and hydrochloric acid under controlled temperature conditions.

    Coupling reaction: Conducted in large reactors with efficient mixing to ensure uniform product formation.

    Purification and neutralization: The product is purified through crystallization and neutralized with sodium hydroxide to obtain the final disodium salt.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the diazenyl group can lead to the formation of amines.

    Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed as a histological dye for staining tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The mechanism of action of disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific substitution pattern and the presence of both acetamido and diazenyl groups. Similar compounds include:

    Disodium 4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate: Lacks the acetamido group.

    Disodium 5-acetamido-3-phenyldiazenylnaphthalene-2,7-disulfonate: Lacks the hydroxy group.

    Disodium 5-acetamido-4-hydroxy-2,7-naphthalenedisulfonate: Lacks the diazenyl group.

These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C18H13N3Na2O8S2

Molecular Weight

509.4 g/mol

IUPAC Name

disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

WXLFIFHRGFOVCD-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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